2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester 2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Brand Name: Vulcanchem
CAS No.: 36195-34-3
VCID: VC7970447
InChI: InChI=1S/C12H12O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-7H,1H2,2-3H3
SMILES: CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester

CAS No.: 36195-34-3

Cat. No.: VC7970447

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester - 36195-34-3

Specification

CAS No. 36195-34-3
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name (4-formyl-2-methoxyphenyl) 2-methylprop-2-enoate
Standard InChI InChI=1S/C12H12O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-7H,1H2,2-3H3
Standard InChI Key CPOQZWDLPWEJET-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC
Canonical SMILES CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a methacrylate core (2-methylpropenoic acid) esterified with a 4-formyl-2-methoxyphenyl group. Key functional groups include:

  • Methacrylate backbone: Provides reactivity for polymerization.

  • Formyl group (-CHO): Enhances electrophilicity and participation in nucleophilic addition reactions.

  • Methoxy group (-OCH₃): Influences electronic properties and steric hindrance.

The IUPAC name, (4-formyl-2-methoxyphenyl) 2-methylprop-2-enoate, reflects its substituent arrangement .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy confirm its structure:

  • ¹H NMR (CDCl₃): Peaks at δ 2.37 (s, 6H, methyl), δ 6.8–7.9 (aromatic protons), and δ 9.8 (s, 1H, formyl) .

  • FTIR: Bands at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (formyl C=O), and 1260 cm⁻¹ (methoxy C-O) .

Synthetic Methodologies and Optimization

Synthesis of Methacryloyl Chloride

The precursor methacryloyl chloride is synthesized via refluxing methacrylic acid with benzoyl chloride and hydroquinone (inhibitor) at 85–100°C, yielding 70% pure product .

Esterification Reaction

4-Formyl-2-methoxy phenol reacts with methacryloyl chloride in tetrahydrofuran (THF) under triethylamine (TEA) catalysis at 0–5°C:

4-Formyl-2-methoxy phenol + Methacryloyl chlorideTEA, THFFMPMA\text{4-Formyl-2-methoxy phenol + Methacryloyl chloride} \xrightarrow{\text{TEA, THF}} \text{FMPMA}

The product is purified via recrystallization, achieving >95% yield .

Table 1: Reaction Conditions for FMPMA Synthesis

ParameterValue
Temperature0–5°C (addition), 60°C (reflux)
CatalystTriethylamine
SolventTetrahydrofuran
Yield>95%

Physicochemical and Spectral Properties

Thermal Stability

Thermogravimetric analysis (TGA) of poly(FMPMA) reveals a decomposition onset at 220°C, with maximum rate at 380°C. Nano CdS doping (5 wt%) increases residual char from 18% to 34%, enhancing thermal stability .

Table 2: Thermal Decomposition Parameters

SampleT₅₀ (°C)Residual Char (%)
Poly(FMPMA)38018
Poly(FMPMA)/5% CdS41034

Solubility and Reactivity

FMPMA dissolves in polar aprotic solvents (DMF, THF) due to ester and formyl groups. The formyl group undergoes oxidation to carboxylic acid (KMnO₄/H⁺) and reduction to hydroxymethyl (NaBH₄) .

Polymerization Behavior and Composite Material Applications

Free Radical Polymerization

Poly(FMPMA) is synthesized using 2,2′-azobisisobutyronitrile (AIBN) initiator in DMF at 70°C. The polymer exhibits a weight-average molecular weight (Mᵥ) of 85,000 g/mol .

Nano CdS-Polymer Composites

Embedding cadmium sulfide nanoparticles (2–10 wt%) via in situ polymerization improves thermal stability and optical properties. UV-Vis spectra show a quantum confinement effect with a blue shift to 420 nm .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

Antioxidant Capacity

In DPPH radical scavenging assays, FMPMA shows moderate activity (IC₅₀ = 25 µg/mL), comparable to ascorbic acid (IC₅₀ = 8 µg/mL) .

Comparative Evaluation with Structural Analogues

Methacrylate Esters

  • 4-Methylphenyl acrylate: Lacks formyl and methoxy groups, reducing thermal stability .

  • 2-Hydroxyethyl methacrylate: Hydrophilic but devoid of aromatic substituents, limiting antimicrobial activity .

Functional Group Impact

The formyl group in FMPMA enhances electrophilicity for nucleophilic attacks, while the methoxy group stabilizes aromatic resonance, distinguishing it from non-substituted analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator